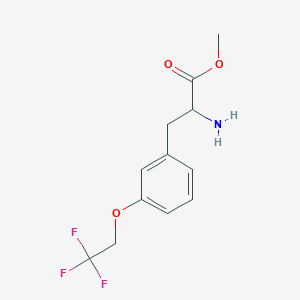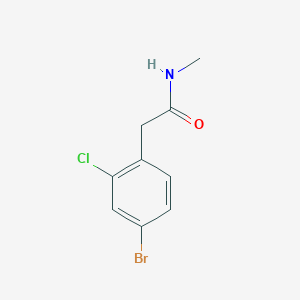
5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group at position 3. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Phenyl Ring: The phenyl ring with ethoxy and fluorine substituents can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Formylation: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reduction: 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde would depend on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological target.
Comparación Con Compuestos Similares
- 5-(2-Ethoxy-5-fluorophenyl)-1,3-oxazolidine-2,4-dione
- Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the ethoxy and fluorine substituents on the phenyl ring, they differ in their core structures (pyrazole vs. oxazolidine vs. piperidine).
- Unique Features: The presence of the pyrazole ring and the carbaldehyde group in 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde provides unique reactivity and potential applications compared to the other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-(2-ethoxy-5-fluorophenyl)-1H-pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFUVTFKGMUNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropylmethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8124624.png)

![4,12-bis[(E)-2-(4-tert-butylphenyl)ethenyl]-8-(3,5-diiodo-4-methylphenyl)-5,11-diethyl-2,2-difluoro-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8124641.png)




![cyclo[N(Me)Ala-bAla-OGly(allyl)-D-Pro-Ile-DL-N(Me)Val]](/img/structure/B8124667.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide](/img/structure/B8124675.png)
![[4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid](/img/structure/B8124678.png)
![C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine](/img/structure/B8124700.png)

![1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine](/img/structure/B8124710.png)
